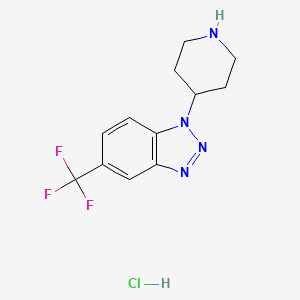

1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives often involves the treatment of various starting materials with reagents that introduce the piperidine moiety. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides are treated with a piperidine derivative followed by N-sulfonation . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves specific substitutions to introduce the piperidine group and achieve the desired anti-acetylcholinesterase activity .

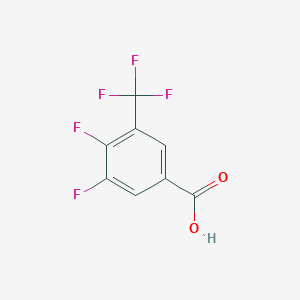

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the introduction of a bulky moiety in the para position of benzamide significantly increases anti-acetylcholinesterase activity in piperidine derivatives . The structure-activity relationship is also evident in the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines, where the benzotriazole moiety contributes to the receptor affinity .

Chemical Reactions Analysis

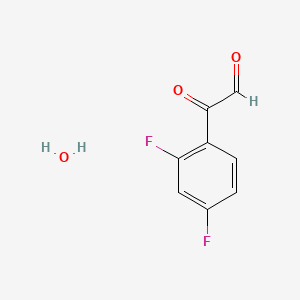

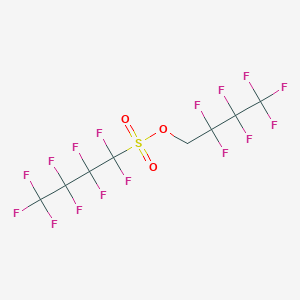

Piperidine derivatives undergo various chemical reactions depending on their functional groups. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride activates thioglycosides to form glycosyl triflates, which are then converted to glycosides . This showcases the reactivity of piperidine derivatives in the presence of specific reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of a piperidine derivative revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . The thermal properties of these compounds are also of interest, as they can be stable over a range of temperatures . The biological evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides indicates that the presence of the piperidine moiety can contribute to biological activities such as inhibition of butyrylcholinesterase .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A series of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized, showcasing significant antibacterial activity and moderate antifungal activity. These compounds were evaluated using in vitro assays against bacterial and fungal organisms, indicating their potential as antimicrobial agents. Additionally, structure-activity relationships were explored through molecular docking studies, demonstrating the compounds' interaction with key protein targets in Escherichia coli and Candida albicans (Vankadari et al., 2013).

Antifungal and Anti-arrhythmic Properties

Research has extended into the antifungal and anti-arrhythmic properties of derivatives containing the piperidine moiety. For instance, piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and shown to possess significant anti-arrhythmic activity. These findings suggest a promising avenue for the development of new therapeutic agents targeting cardiovascular diseases (Abdel‐Aziz et al., 2009).

Synthesis of Substituted Piperidines

The chemical versatility of 1-piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride is further exemplified in the synthesis of substituted piperidines. These compounds are synthesized through reactions involving N,N-Bis[(benzotriazol-1-yl)methyl]amines, showcasing the adaptability of the piperidine ring in creating a diverse range of chemical structures (Katritzky et al., 1999).

Novel Synthesis Approaches

Innovative synthesis methods have been developed for creating azole-containing piperidines, which are valuable in medicinal chemistry. These methods involve the arylation of azoles with bromopyridines followed by the reduction of the pyridine ring, demonstrating a convenient approach to obtaining 3- and 4-(1H-azol-1-yl)piperidines. This work contributes to the advancement of synthetic methodologies for producing compounds with potential pharmaceutical applications (Shevchuk et al., 2012).

Eigenschaften

IUPAC Name |

1-piperidin-4-yl-5-(trifluoromethyl)benzotriazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4.ClH/c13-12(14,15)8-1-2-11-10(7-8)17-18-19(11)9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGFRHXXUYUYOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=C(C=C(C=C3)C(F)(F)F)N=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381690 |

Source

|

| Record name | 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-benzotriazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306935-37-5 |

Source

|

| Record name | 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-benzotriazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.